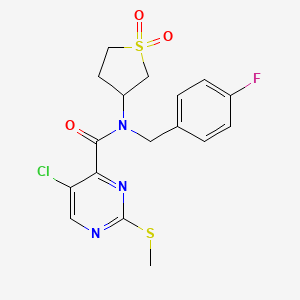![molecular formula C13H14ClN3O2 B2925031 1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956910-07-9](/img/structure/B2925031.png)
1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, agriculture, or materials science .
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Microwave-Assisted Synthesis and Biological Evaluation : A study explored the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds related to 1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole, for their potential anti-inflammatory and antibacterial properties. The microwave method offered advantages such as higher yields, environmental friendliness, and reduced reaction times compared to conventional methods. Certain compounds exhibited significant in vivo anti-inflammatory activity and potent antibacterial effects, suggesting their promise as molecular templates for developing new therapeutic agents (Ravula et al., 2016).
Material Science and Chemistry
Optical Materials and Non-Linear Optical Properties : Research into the fluorescence, non-linear optical, and mesogenic properties of selected 2-pyrazoline derivatives, akin to the chemical structure of interest, revealed that by altering substituents, it's possible to adjust the physical properties of these compounds. This adaptability makes them suitable for various applications in material sciences, such as in the development of fluorescent materials and non-linear optics (Barberá et al., 1998).
Catalysis
Enantioselective Michael Additions : The catalytic double activation method using chiral Lewis acid and achiral amine catalysts was applied for the enantioselective Michael additions of nitromethane to compounds structurally related to 1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole. This process achieved high chemical yields and excellent enantioselectivities, demonstrating the potential of these compounds in asymmetric synthesis and catalysis (Itoh & Kanemasa, 2002).
Antimicrobial and Anticancer Agents
Antimicrobial and Anticancer Potential : A series of novel pyrazole derivatives, including structures similar to the compound , were synthesized and evaluated for their antimicrobial and anticancer activities. These studies highlighted the potential of these compounds as leads for the development of new antimicrobial and anticancer therapies, with some derivatives showing higher activity than the reference drugs in use, indicating the significant therapeutic potential of these molecules (Hafez et al., 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some pyrazole derivatives have shown to inhibit the synthesis of certain proteins or enzymes, leading to the disruption of specific biochemical processes .
Biochemical Pathways
For example, they can inhibit the synthesis of certain proteins or enzymes, disrupt cellular metabolism, and alter signal transduction pathways .
Result of Action
Related compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of specific biochemical processes .
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJWZGJVLLMJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 1-[2-({[(2,6-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2924952.png)
![2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide](/img/structure/B2924953.png)
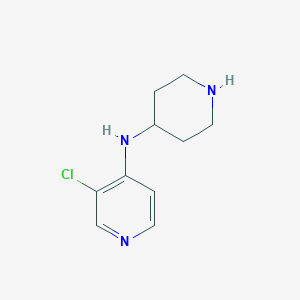
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2924957.png)
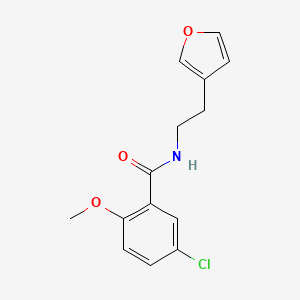
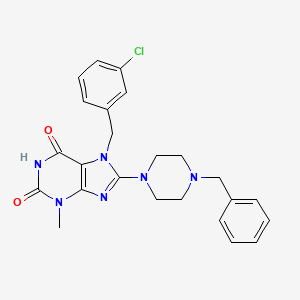
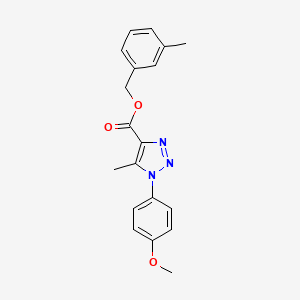


![N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2924967.png)
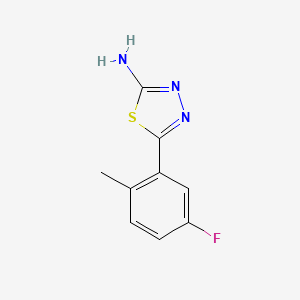
![6-(2-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2924969.png)
